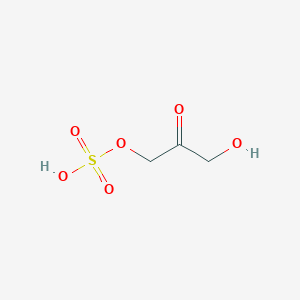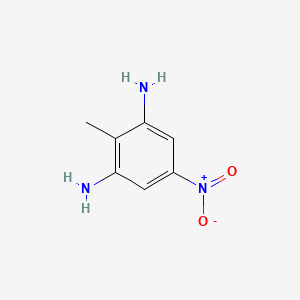
2,6-Diamino-4-nitrotoluene
Übersicht
Beschreibung
2,6-Diamino-4-nitrotoluene is a member of the class of amino-nitrotoluenes that is 2,6-diaminotoluene bearing a nitro substituent at position 4 . It has a role as a xenobiotic metabolite .
Synthesis Analysis
The synthesis of 2,6-Diamino-4-nitrotoluene has been documented in several studies. A two-step facile synthesis of 2,6-diamino-4-nitrotoluene is described via a sequential selective reduction of nitro groups from trinitrotoluene (TNT) . Another study presents a highly selective one-step synthesis of 2-amino-4,6-dinitrotoluene and 2,6-diamino-4-nitrotoluene from 2,4,6-trinitrotoluene .Molecular Structure Analysis
The molecular formula of 2,6-Diamino-4-nitrotoluene is C7H9N3O2 . The IUPAC name is 2-methyl-5-nitrobenzene-1,3-diamine . The InChI is InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2,6-Diamino-4-nitrotoluene have been studied. For instance, under nitrate-reducing, nongrowth conditions, a Pseudomonas fluorescens species reduced 2,4,6-trinitrotoluene to aminodinitrotoluenes, which were then further reduced to diaminonitrotoluenes .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Diamino-4-nitrotoluene is 167.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has no rotatable bond count .Wissenschaftliche Forschungsanwendungen
Material Science: Chain Extender for Polymers
2,6-Diamino-4-nitrotoluene (2,6-DANT) is utilized as a chain extender in the synthesis of urethane/urea and epoxy materials . This application is particularly valuable in demilitarization methods where chemical transformations are considered for environmental and economic benefits, as well as process stability .
Environmental Biotechnology: Bioremediation
In bioremediation, specific microbial strains capable of degrading nitroaromatic compounds are of interest. Studies have shown that certain bacteria can transform 2,6-DANT as part of the degradation pathway for trinitrotoluene (TNT), which is a significant environmental contaminant . This process is crucial for cleaning up sites contaminated with explosive residues.
Industrial Applications: Epoxy Material Production
2,6-DANT serves as a critical intermediate in the production of epoxy materials. Its role as a chain extender contributes to the properties of the final epoxy product, influencing its mechanical strength and durability .
Medical Research: Toxicity and Mutagenicity Studies
While direct applications of 2,6-DANT in medical research are not well-documented, its parent compound, TNT, and related derivatives are studied for their toxic and mutagenic effects on human health. Understanding the behavior of these compounds can lead to better safety protocols in their handling and disposal .
Chemical Synthesis: Intermediate for Dyes and Pigments
2,6-DANT is used as an intermediate in the synthesis of dyes and pigments. Its nitro and amino groups make it a versatile compound for creating a variety of colorants used in different industries .
Explosives Engineering: Demilitarization Processes
In the context of demilitarization, 2,6-DANT is a product of the reduction of TNT. The controlled transformation of explosives into less harmful substances is a critical aspect of safely disposing of military-grade materials .
Environmental Impact: Soil and Water Contamination Studies
The environmental impact of nitroaromatic compounds, including the degradation products of TNT like 2,6-DANT, is a significant area of study. Research into the contamination of soil and water by these substances informs remediation strategies and environmental protection policies .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that nitroaromatic compounds like 2,6-diamino-4-nitrotoluene can interact with various enzymes and proteins within a cell .
Mode of Action
The mode of action of 2,6-Diamino-4-nitrotoluene involves its interaction with these targets, leading to various biochemical changes. For instance, it has been observed that certain bacteria can co-metabolically degrade 2,4,6-trinitrotoluene (TNT) into 2,6-Diamino-4-nitrotoluene . This transformation is facilitated by the upregulation of nitroreductase and N-ethylmaleimide reductase, which are closely related to TNT denitration .
Biochemical Pathways
The biochemical pathways affected by 2,6-Diamino-4-nitrotoluene are primarily those involved in the degradation of nitroaromatic compounds. In one study, it was found that a strain of Bacillus cereus could degrade TNT into 2,6-Diamino-4-nitrotoluene, among other products . The degradation process involved several pathways, including the pentose phosphate pathway, glycolysis/gluconeogenesis, and amino acid metabolism .
Pharmacokinetics
It is known that nitroaromatic compounds can be readily absorbed and metabolized by various organisms .
Result of Action
The result of the action of 2,6-Diamino-4-nitrotoluene is the transformation of TNT into less harmful compounds, including 2,6-Diamino-4-nitrotoluene itself . This transformation process can help in the bioremediation of TNT-contaminated environments .
Action Environment
The action of 2,6-Diamino-4-nitrotoluene can be influenced by various environmental factors. For instance, the degradation of TNT into 2,6-Diamino-4-nitrotoluene by certain bacteria was found to be optimal at a temperature of 30 °C and a neutral pH . Furthermore, the presence of other compounds, such as ammonium sulfate, can affect the degradation process .
Eigenschaften
IUPAC Name |
2-methyl-5-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWAUDUGZVURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207973 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-4-nitrotoluene | |
CAS RN |
59229-75-3 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,6-toluenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)


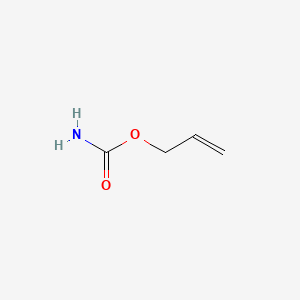

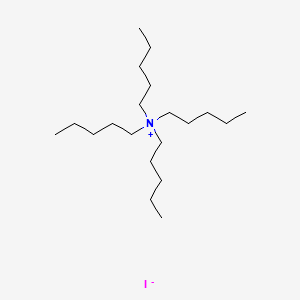

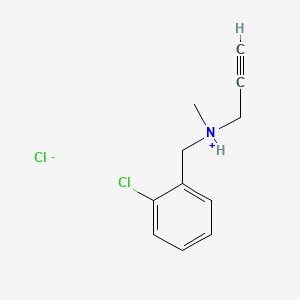
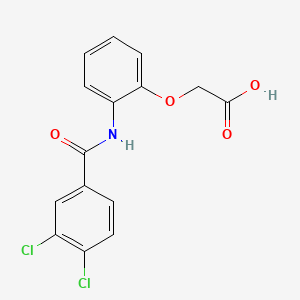
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
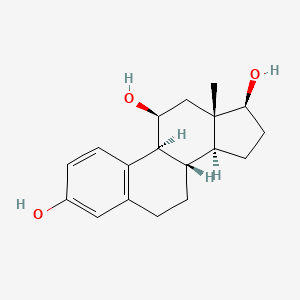

![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)
